molecular formula C23H20N2O5S2 B2714722 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-27-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2714722
CAS RN: 941908-27-6
M. Wt: 468.54
InChI Key: PAOUDKJOWAPTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C23H20N2O5S2 and its molecular weight is 468.54. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yield, useful for photodynamic therapy in cancer treatment. The compound's fluorescence properties and high singlet oxygen quantum yield are pivotal for Type II photosensitization mechanisms, suggesting potential in treating cancer through photodynamic methods (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticonvulsant Activities

Farag et al. (2012) investigated heterocyclic compounds containing a sulfonamide thiazole moiety, identifying several with anticonvulsant activity. Notably, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide exhibited significant anticonvulsive effects, highlighting the therapeutic potential of sulfonamide derivatives in neurological conditions (Farag et al., 2012).

Luminescent Properties for White Light Emission

Lu et al. (2017) explored three benzothiazole derivatives for their luminescent properties. These compounds, including analogs similar to the requested molecule, exhibited bright emissions across the spectrum when aggregated, making up the component elements of white light. This research indicates the potential for using such sulfonamide derivatives in developing white-light emitting devices, offering a simple fabrication process for lighting technology (Lu et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Mishra et al. (2016) synthesized N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives and tested them as inhibitors of human carbonic anhydrase isoenzymes. While most compounds showed weak inhibition, this research underscores the utility of sulfonamide derivatives in modulating enzyme activity, which could be pivotal in designing drugs targeting specific enzymes (Mishra et al., 2016).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S2/c1-30-16-7-9-17(10-8-16)32(28,29)13-12-22(27)24-15-6-11-20(26)18(14-15)23-25-19-4-2-3-5-21(19)31-23/h2-11,14,26H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOUDKJOWAPTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

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